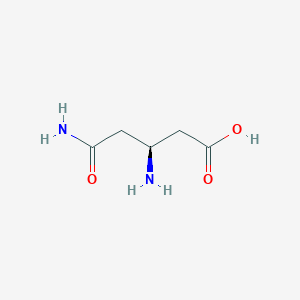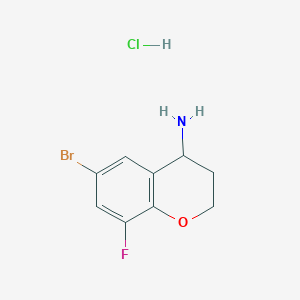![molecular formula C11H7N5O3 B12987334 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid](/img/structure/B12987334.png)
5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolo-pyrazine moiety linked to a pyridine carboxylic acid group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid typically involves the formation of the triazolo-pyrazine core followed by the introduction of the pyridine carboxylic acid moiety. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold has been reported . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency . Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of c-Met kinase, a protein involved in cell signaling pathways related to cancer progression . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Shares the triazolo-pyrazine core but lacks the pyridine carboxylic acid moiety.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Various derivatives have been synthesized with different substituents, offering a range of biological activities.
Uniqueness
The uniqueness of 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its antibacterial activity set it apart from other similar compounds, making it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C11H7N5O3 |
|---|---|
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
5-([1,2,4]triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7N5O3/c17-11(18)7-3-8(5-12-4-7)19-10-9-15-14-6-16(9)2-1-13-10/h1-6H,(H,17,18) |
Clé InChI |
JUZNONHABTWWGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NN=C2C(=N1)OC3=CN=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


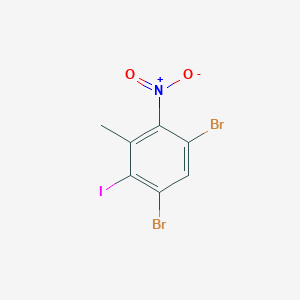
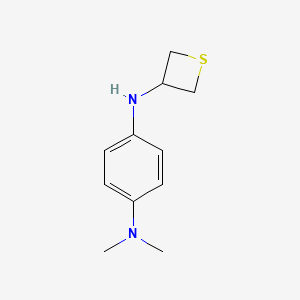
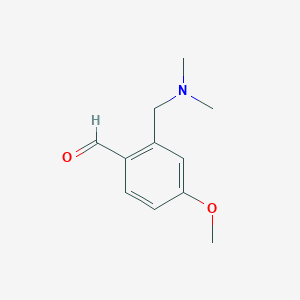
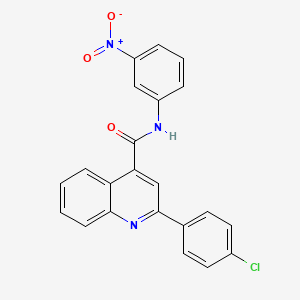
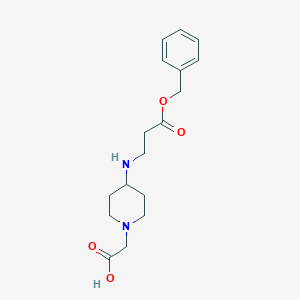
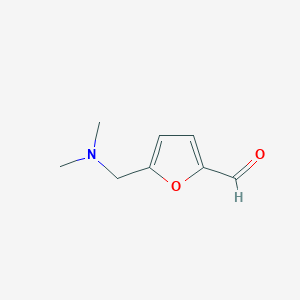
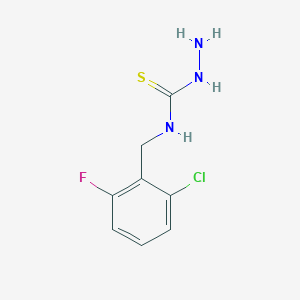
![Rel-tert-butyl ((4R,5S)-6-oxa-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12987313.png)
![(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12987314.png)

![(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)](/img/structure/B12987317.png)
